(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a 2-chlorophenyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.
Substitution with the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxycarbonyl and 2-chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can be employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-((Benzyloxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the 2-chlorophenyl group in (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid distinguishes it from similar compounds, potentially leading to unique chemical reactivity and biological activity. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
Properties
Molecular Formula |
C19H18ClNO4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,22,23)/t15-,16+/m0/s1 |
InChI Key |
SIVURWGWAFBFKR-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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